molecular formula C12H18ClN3O B1424818 N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride CAS No. 1220035-36-8

N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride

Cat. No. B1424818
M. Wt: 255.74 g/mol
InChI Key: ZBSJWECFLZMAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying the compound’s reactivity, including what reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, and reactivity).


Scientific Research Applications

1. Synthesis and Production

  • Scalable Synthesis : A scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, has been established. This compound, a Rho kinase inhibitor, is investigated for central nervous system disorders. The synthesis involves acylation, deprotection, and salt formation, yielding the product with high purity and scalability for production (Wei et al., 2016).

2. Chemical Modification and Properties

  • Pd–C Catalytic Hydrogenation : A study on the hydrogenation of pyridinecarboxamides to piperidinecarboxamide hydrochlorides demonstrates a novel strategy using a low-cost Pd–C catalyst under mild conditions. This method can be applied to the synthesis of various compounds including those structurally related to N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride (Cheng et al., 2009).

3. Potential Pharmaceutical Applications

  • Antipsychotic Agent Research : Heterocyclic carboxamides, including pyridinecarboxamides, have been evaluated as potential antipsychotic agents. They were assessed for their binding to dopamine and serotonin receptors and their effectiveness in behavioral models. This research indicates the potential of pyridinecarboxamides in developing new antipsychotic medications (Norman et al., 1996).

4. Metabolic Studies

  • Metabolite Identification : In a study on flumatinib, a structurally similar compound to N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride, the main metabolic pathways in humans were identified. This study provides insights into the metabolism of related compounds, potentially applicable to N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride (Gong et al., 2010).

5. Structural and Conformational Analysis

  • X-ray Crystallography : The molecular structure of 4-piperidinecarboxylic acid hydrochloride, a compound structurally related to N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride, has been studied using X-ray diffraction. These types of studies are crucial for understanding the conformational properties of similar compounds (Szafran et al., 2007).

Safety And Hazards

This involves a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.


Future Directions

This involves a discussion of potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in fields like medicine or materials science.


properties

IUPAC Name

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10;/h1-2,5,8,11,13H,3-4,6-7,9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSJWECFLZMAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride

CAS RN

1220035-36-8
Record name 4-Piperidinecarboxamide, N-(3-pyridinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.